Isopropoxyacetic acid

Description

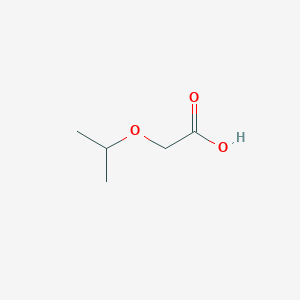

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIRTVZAAFZBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333693 | |

| Record name | Isopropoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33445-07-7 | |

| Record name | Isopropoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxyacetic acid (CAS Number: 33445-07-7) is an ether carboxylic acid with potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential, though not yet extensively documented, role in drug development. While specific biological activities and signaling pathways for isopropoxyacetic acid are not widely reported, this guide explores the known effects of related alkoxyacetic acids to provide a contextual understanding of its potential biological implications.

Chemical and Physical Properties

Isopropoxyacetic acid, also known as 2-isopropoxyacetic acid, is a carboxylic acid containing an isopropyl ether group. Its fundamental properties are summarized below. It is important to distinguish isopropoxyacetic acid from its ester counterpart, isopropyl acetate, as they have distinct chemical and physical characteristics.

General Properties

| Property | Value | Source |

| CAS Number | 33445-07-7 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| IUPAC Name | 2-isopropoxyacetic acid |

Physicochemical Data (Calculated)

| Property | Value | Unit | Source |

| Boiling Point (Tboil) | 481.83 | K | [3] |

| Melting Point (Tfus) | 264.09 | K | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.496 | [3] | |

| Water Solubility (log10WS) | -0.21 | mol/l | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 52.17 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 12.06 | kJ/mol | [3] |

| Critical Temperature (Tc) | 657.66 | K | [3] |

| Critical Pressure (Pc) | 4151.61 | kPa | [3] |

Synthesis of Isopropoxyacetic Acid

A common and effective method for the synthesis of isopropoxyacetic acid is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isopropoxide reacts with a haloacetic acid, typically chloroacetic acid.

Reaction Scheme

The overall reaction is as follows:

Analytical Methods

The characterization and quantification of isopropoxyacetic acid can be achieved through various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment. The ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene group adjacent to the ether oxygen and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹). The C-O stretch of the ether will appear in the fingerprint region (around 1000-1200 cm⁻¹).

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of isopropoxyacetic acid, aiding in its identification.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of isopropoxyacetic acid (e.g., its methyl or ethyl ester), GC-MS is a powerful tool for separation and identification. Direct analysis of the free acid by GC can be challenging due to its polarity and may require derivatization.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for the quantification of isopropoxyacetic acid. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid and achieve good peak shape.

Analytical Workflow Diagram

Applications in Drug Development

While specific applications of isopropoxyacetic acid in marketed drugs are not prominent, its structure lends itself to several potential uses in medicinal chemistry and drug development, primarily as a promoiety in prodrug design.

Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve the physicochemical or pharmacokinetic properties of a drug, such as solubility, stability, or membrane permeability. [7][8][]

-

Ester Prodrugs: The carboxylic acid group of isopropoxyacetic acid can be esterified with a hydroxyl or thiol group in a parent drug molecule. The resulting ester may have improved lipophilicity, which can enhance its absorption across biological membranes. Once absorbed, the ester bond can be cleaved by endogenous esterases to release the active drug. [10]* Improved Solubility: For highly lipophilic drugs, the incorporation of a polar moiety like isopropoxyacetic acid can increase aqueous solubility, which is beneficial for parenteral formulations.

Rationale for Use as a Promoiety

The isopropoxy group provides a degree of lipophilicity that can be tailored. The ether linkage is generally stable under physiological conditions, ensuring that the promoiety remains intact until the ester linkage is cleaved. The small size of isopropoxyacetic acid is also advantageous, as large promoieties can negatively impact the overall properties of the prodrug.

Potential Biological Activities and Signaling Pathways

There is a lack of specific studies on the biological activities and signaling pathways directly modulated by isopropoxyacetic acid. However, research on related alkoxyacetic acids, which are metabolites of alkoxyethanols, provides some insights into their potential biological effects. It is important to note that the following information is based on related compounds and may not be directly applicable to isopropoxyacetic acid.

Hemolytic Effects of Alkoxyacetic Acids

Some alkoxyacetic acids have been shown to induce hemolytic anemia in animal models. [11]The proposed mechanism involves the disruption of the erythrocyte membrane. The hemolytic activity of these acids appears to be correlated with their lipophilicity. [11]

Toxicity of Haloacetic Acids

Haloacetic acids, which are structurally related to alkoxyacetic acids, are known disinfection byproducts in drinking water and have been shown to be cytotoxic and genotoxic. [12][13]Their toxicity is linked to their ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. [13]This inhibition disrupts cellular energy metabolism and can lead to oxidative stress.

Herbicidal Activity of Phenoxyacetic Acid Derivatives

Derivatives of phenoxyacetic acid are widely used as herbicides. [14]These compounds mimic the action of natural plant growth hormones, leading to uncontrolled growth and ultimately the death of the plant. While isopropoxyacetic acid is not a phenoxyacetic acid, this highlights that small modifications to the alkoxyacetic acid scaffold can result in significant biological activity.

Potential Signaling Pathway Involvement (Hypothetical)

Given the effects of related compounds on cellular metabolism, a hypothetical pathway that could be influenced by high concentrations of an alkoxyacetic acid is depicted below.

Conclusion

Isopropoxyacetic acid is a simple ether carboxylic acid with established synthetic routes. While its physicochemical properties are not extensively documented through experimental studies, computational data provides useful estimates. The primary potential for this molecule in the field of drug development lies in its use as a promoiety for creating ester prodrugs to enhance the pharmacokinetic properties of parent drug molecules. Although direct biological activity data for isopropoxyacetic acid is scarce, the known effects of structurally related alkoxyacetic and haloacetic acids suggest potential interactions with fundamental cellular processes, such as erythrocyte membrane integrity and energy metabolism. Further research is warranted to fully elucidate the experimental properties, biological effects, and potential therapeutic applications of isopropoxyacetic acid and its derivatives.

References

- 1. isopropoxyacetic acid | 33445-07-7 [chemicalbook.com]

- 2. Isopropoxyacetic acid [webbook.nist.gov]

- 3. Isopropoxyacetic acid (CAS 33445-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Comparison of the in vitro hemolytic effects produced by alkoxyacetic acids on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Synthesis and Characterization of Isopropoxyacetic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential research applications of isopropoxyacetic acid.

Isopropoxyacetic acid, a carboxylic acid derivative, holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a lipophilic isopropoxy group and a hydrophilic carboxylic acid moiety, makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of isopropoxyacetic acid, tailored for professionals in the field of pharmaceutical research and development.

Synthesis of Isopropoxyacetic Acid

The most common and efficient method for the synthesis of isopropoxyacetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by an isopropoxide ion. The overall reaction scheme is depicted below:

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar alkoxyacetic acids.

Materials:

-

Isopropanol

-

Sodium metal

-

Chloroacetic acid

-

Sodium hydroxide

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1 equivalent) to anhydrous isopropanol (excess) under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid (1 equivalent) in water and neutralize with a stoichiometric amount of sodium hydroxide solution. The resulting solution contains sodium chloroacetate.

-

Reaction: Slowly add the aqueous solution of sodium chloroacetate to the freshly prepared sodium isopropoxide solution. Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, remove the excess isopropanol under reduced pressure. To the remaining residue, add water and extract with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will protonate the carboxylate to form isopropoxyacetic acid.

-

Isolation and Purification: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude isopropoxyacetic acid. Further purification can be achieved by vacuum distillation.

Workflow Diagram:

Characterization of Isopropoxyacetic Acid

The structure and purity of the synthesized isopropoxyacetic acid can be confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | 113 °C at 15 mmHg |

| Density | 1.05 g/cm³ |

¹H NMR Spectroscopy

The proton NMR spectrum of isopropoxyacetic acid is expected to show three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.7 | Septet | 1H | -CH (CH₃)₂ |

| ~4.0 | Singlet | 2H | -O-CH₂ -COOH |

| ~11-12 | Singlet (broad) | 1H | -COOH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~22 | -CH(C H₃)₂ |

| ~70 | -O-C H₂-COOH |

| ~72 | -C H(CH₃)₂ |

| ~175 | -C OOH |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in isopropoxyacetic acid.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| 2975-2850 | C-H | Stretching (Alkyl) |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1100 | C-O | Stretching (Ether) |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The expected major fragments are listed below.

| m/z | Fragment |

| 118 | [M]⁺ (Molecular ion) |

| 103 | [M - CH₃]⁺ |

| 73 | [M - COOH]⁺ |

| 59 | [OCH(CH₃)₂]⁺ |

| 45 | [COOH]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Applications in Research and Drug Development

While specific biological activities of isopropoxyacetic acid are not extensively documented, its structural motifs are present in various pharmaceutically active compounds. Carboxylic acids are known to interact with biological targets through hydrogen bonding and ionic interactions. The isopropoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of a drug candidate.

Isopropoxyacetic acid can serve as a valuable building block for the synthesis of compound libraries for screening in drug discovery programs. It can be readily derivatized at the carboxylic acid functional group to form amides, esters, and other derivatives.

The general workflow for utilizing a building block like isopropoxyacetic acid in a drug discovery pipeline is illustrated below.

Isopropoxyacetic acid molecular structure and weight

An In-Depth Technical Guide to Isopropoxyacetic Acid: Molecular Structure and Properties

This guide provides a detailed overview of the fundamental physicochemical properties of isopropoxyacetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

Isopropoxyacetic acid is an organic compound classified as a carboxylic acid and an ether. Its chemical identity is well-established through various standard identifiers.

Quantitative Data Summary

The key quantitative descriptors for isopropoxyacetic acid are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2][3] |

| CAS Number | 33445-07-7 | [2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| Octanol/Water Partition Coefficient (LogP) | 0.496 | [1][3] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Naming and Structural Representations

-

IUPAC Name : Isopropoxyacetic acid

-

SMILES : O=C(O)COC(C)C[1]

-

InChI : InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)[2][3]

-

InChIKey : OAIRTVZAAFZBMR-UHFFFAOYSA-N[2]

Molecular Structure Visualization

The two-dimensional structure of isopropoxyacetic acid illustrates the connectivity of its atoms, featuring a central acetic acid moiety with an isopropoxy group attached to the alpha-carbon.

Experimental Protocols

This document focuses on the fundamental physicochemical properties of isopropoxyacetic acid derived from established chemical databases and computational models. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the current scope but can be found in specialized chemical literature citing its CAS number (33445-07-7). The presented data, such as molecular weight and LogP, are standard calculated properties used widely in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of Isopropoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of isopropoxyacetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established methodologies and expected physicochemical properties based on its chemical structure. The protocols and data presented herein are intended to serve as a detailed roadmap for laboratory investigation.

Introduction

Isopropoxyacetic acid, a member of the alkoxyacetic acid family, possesses a unique combination of an ether linkage and a carboxylic acid functional group. This structure imparts both hydrophilic and lipophilic characteristics, making its solubility and stability profiles critical parameters for consideration in various applications, including pharmaceutical development, agrochemicals, and specialty chemical synthesis. Understanding these properties is paramount for formulation design, process optimization, and ensuring product efficacy and shelf-life.

This technical guide outlines the standard experimental procedures for determining the aqueous and organic solvent solubility of isopropoxyacetic acid, as well as its stability under various stress conditions as mandated by international guidelines.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of isopropoxyacetic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | - |

| Molecular Weight | 118.13 g/mol | - |

| Appearance | Expected to be a colorless liquid or low-melting solid | - |

| pKa | Estimated to be in the range of 3-5 | Analogues |

| LogP (calculated) | 0.496 | Cheméo[1] |

| Water Solubility (LogS, calculated) | -0.21 mol/L | Cheméo[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For isopropoxyacetic acid, its amphiphilic nature suggests solubility in both polar and non-polar solvents.

Predicted Solubility

Based on its structure, isopropoxyacetic acid is expected to be miscible with water and many common organic solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the isopropoxy group provides some non-polar character, facilitating dissolution in organic media.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound. This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Table 2: Proposed Solvents for Solubility Determination of Isopropoxyacetic Acid

| Solvent System | Rationale |

| Purified Water | Baseline aqueous solubility. |

| pH 1.2 Buffer (Simulated Gastric Fluid) | To assess solubility in acidic environments. |

| pH 4.5 Acetate Buffer | Represents the upper stomach and early intestinal pH. |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the intestinal tract. |

| pH 7.4 Phosphate Buffer (Simulated Physiological pH) | Represents systemic circulation pH. |

| Methanol | A polar protic organic solvent. |

| Ethanol | A common pharmaceutical solvent. |

| Isopropanol | To assess self-association and solubility in a related alcohol. |

| Acetonitrile | A polar aprotic organic solvent. |

| Dichloromethane | A non-polar organic solvent. |

| Ethyl Acetate | An ester solvent commonly used in formulations. |

Experimental Protocol: Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of isopropoxyacetic acid in various aqueous and organic solvents.

Materials:

-

Isopropoxyacetic acid (solid form)

-

Selected solvents (as per Table 2)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of isopropoxyacetic acid to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that undissolved solid remains visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of isopropoxyacetic acid of known concentrations in the respective solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of isopropoxyacetic acid in the filtered sample.

-

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

Given the structure of isopropoxyacetic acid, potential degradation pathways include:

-

Hydrolysis: While the ether linkage is generally stable, it can be cleaved under strong acidic conditions.

-

Oxidation: The ether linkage can be susceptible to oxidation, potentially forming peroxides.

-

Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, though this typically requires harsh conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of isopropoxyacetic acid under various stress conditions and to identify potential degradation products.

Materials:

-

Isopropoxyacetic acid

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Methodology:

-

Acidic Hydrolysis:

-

Dissolve isopropoxyacetic acid in a solution of hydrochloric acid.

-

Expose the solution to different temperatures (e.g., room temperature, 60 °C, 80 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Dissolve isopropoxyacetic acid in a solution of sodium hydroxide.

-

Follow the same temperature and time course as for acidic hydrolysis.

-

Neutralize samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve isopropoxyacetic acid in a solution of hydrogen peroxide.

-

Keep the solution at room temperature or slightly elevated temperature, protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid isopropoxyacetic acid in a controlled temperature oven (e.g., 60 °C, 80 °C, 105 °C).

-

At various time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of isopropoxyacetic acid and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples by HPLC at appropriate time intervals.

-

Diagram: Logical Flow for Forced Degradation Studies

Caption: Forced degradation study workflow.

Data Presentation

All quantitative data from the solubility and stability studies should be summarized in clear and well-structured tables to facilitate comparison and analysis.

Table 3: Example Data Table for Isopropoxyacetic Acid Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| pH 1.2 Buffer | 37 | ||

| pH 6.8 Buffer | 37 | ||

| Ethanol | 25 |

Table 4: Example Data Table for Forced Degradation Study of Isopropoxyacetic Acid

| Stress Condition | Time (hours) | Initial Assay (%) | Assay (%) | % Degradation | No. of Degradants |

| 0.1 N HCl, 60°C | 24 | 100.0 | |||

| 0.1 N NaOH, RT | 24 | 100.0 | |||

| 3% H₂O₂, RT | 24 | 100.0 | |||

| Solid, 80°C | 48 | 100.0 | |||

| Photostability | 1.2 M lux hrs | 100.0 |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of isopropoxyacetic acid. By following the detailed experimental protocols outlined, researchers, scientists, and drug development professionals can generate the critical data necessary to support formulation development, define storage conditions, and ensure the overall quality and performance of products containing this compound. The provided diagrams and data table templates offer a structured approach to planning and executing these essential studies.

References

Isopropoxyacetic acid as a chemical intermediate in organic synthesis

For Immediate Release

[City, State] – [Date] – Isopropoxyacetic acid, a carboxylic acid ether, is emerging as a significant chemical intermediate in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of its synthesis, key chemical reactions, and its role as a versatile building block for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

Isopropoxyacetic acid (CAS No. 33445-07-7) is a colorless liquid with a molecular formula of C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1] Its structure, featuring both a carboxylic acid and an ether functional group, allows for a diverse range of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules.

The primary and most efficient method for the synthesis of isopropoxyacetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by an isopropoxide. A common procedure utilizes sodium chloroacetate and isopropanol in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

A reported synthesis details the reaction of the sodium salt of monochloroacetic acid with a solution of sodium hydroxide in isopropanol, affording isopropoxyacetic acid with a yield of 62.7%. While specific, detailed industrial-scale protocols are proprietary, the fundamental approach of the Williamson ether synthesis remains the cornerstone of its production.

Key Chemical Reactions and Applications as a Synthetic Intermediate

The dual functionality of isopropoxyacetic acid allows it to participate in a variety of chemical reactions, making it a versatile intermediate. The carboxylic acid moiety can readily undergo esterification and amidation reactions, while the ether linkage provides stability and influences the lipophilicity of the resulting derivatives.

Esterification and Amidation

Isopropoxyacetic acid can be readily converted to its corresponding esters and amides through standard coupling reactions. For instance, its reaction with alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (DCC) yields isopropoxyacetate esters.

Similarly, amidation can be achieved by reacting isopropoxyacetic acid with primary or secondary amines using coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or a catalyst such as 4-dimethylaminopyridine (DMAP). These reactions are fundamental in introducing the isopropoxyacetyl moiety into larger molecules.

Role in Drug Discovery and Development

While direct incorporation of isopropoxyacetic acid into final drug structures is not widely documented in publicly available literature, its derivatives serve as crucial building blocks. The isopropoxy group can enhance the pharmacokinetic properties of a drug candidate by increasing its lipophilicity, which can improve membrane permeability and oral absorption.

A notable application of isopropoxyacetic acid is in the synthesis of complex molecules, such as in the coupling reaction with a hydroxy ketone intermediate. In one documented synthesis, isopropoxyacetic acid was coupled with a hydroxy ketone using pivaloyl chloride as a coupling reagent in the presence of triethylamine and a catalytic amount of DMAP. This reaction highlights its utility in forming ester linkages within a larger synthetic scheme, contributing to the assembly of biologically active compounds.

The general class of alkoxyacetic acids, to which isopropoxyacetic acid belongs, is of interest in medicinal chemistry for the synthesis of compounds with a range of therapeutic activities. However, specific examples detailing the use of isopropoxyacetic acid as a linker in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs) are not yet prevalent in published research. The principles of linker design in these modalities often involve bifunctional molecules capable of connecting a targeting moiety to a payload, a role for which derivatives of isopropoxyacetic acid could be theoretically suitable.

Experimental Protocols

While a comprehensive, step-by-step protocol for the synthesis of isopropoxyacetic acid is not available in the public domain, a general procedure based on the Williamson ether synthesis is provided below. Furthermore, a general protocol for the amidation of a carboxylic acid using DCC is described, which can be adapted for isopropoxyacetic acid.

Table 1: Quantitative Data for Isopropoxyacetic Acid

| Property | Value | Reference |

| CAS Number | 33445-07-7 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Temperature | 4°C | [1] |

| Reported Synthetic Yield | 62.7% |

Experimental Protocol 1: Synthesis of Isopropoxyacetic Acid via Williamson Ether Synthesis (General Procedure)

Materials:

-

Sodium chloroacetate

-

Isopropanol

-

Sodium hydroxide (or potassium hydroxide)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of sodium hydroxide in isopropanol is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

-

Sodium chloroacetate is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.

-

After cooling to room temperature, the excess isopropanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to a pH of approximately 1-2.

-

The aqueous solution is extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield crude isopropoxyacetic acid.

-

Further purification can be achieved by distillation under reduced pressure.

Experimental Protocol 2: Amidation of Isopropoxyacetic Acid with a Primary Amine using DCC (General Procedure)

Materials:

-

Isopropoxyacetic acid

-

A primary amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Anhydrous dichloromethane (DCM) as solvent

Procedure:

-

Isopropoxyacetic acid (1 equivalent) and the primary amine (1 equivalent) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of DMAP is added to the solution.

-

The flask is cooled in an ice bath (0 °C).

-

A solution of DCC (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled reaction mixture with continuous stirring.

-

The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

The filtrate is washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Caption: Synthesis of Isopropoxyacetic Acid via Williamson Ether Synthesis.

Caption: General workflow for the amidation of isopropoxyacetic acid.

Conclusion

Isopropoxyacetic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of its carboxylic acid group make it an attractive building block for the introduction of the isopropoxyacetyl moiety into more complex molecular architectures. Further research into its applications, especially as a linker in targeted drug delivery systems, is warranted and could unveil new avenues for the development of innovative therapeutics.

References

Spectroscopic Profile of Isopropoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropoxyacetic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted and characteristic spectroscopic data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of isopropoxyacetic acid in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: Isopropoxyacetic acid

-

Molecular Formula: C₅H₁₀O₃[1]

-

Molecular Weight: 118.13 g/mol [1]

-

CAS Number: 33445-07-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, characteristic Infrared (IR) absorption bands, and predicted major mass spectrometry fragmentation peaks for isopropoxyacetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -OH | ~10-13 | Singlet (broad) | 1H | N/A |

| -O-CH ₂- | ~4.1 | Singlet | 2H | N/A |

| -CH (CH₃)₂ | ~3.7 | Septet | 1H | ~6 Hz |

| -CH(CH ₃)₂ | ~1.2 | Doublet | 6H | ~6 Hz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

| C =O | ~175 |

| -O-C H(CH₃)₂ | ~70 |

| -O-C H₂- | ~68 |

| -CH(C H₃)₂ | ~22 |

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for isopropoxyacetic acid.[1] Based on the functional groups present (carboxylic acid and ether), the following characteristic absorption bands are expected:

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | O-H stretch |

| C-H (sp³) | 2980 - 2850 | Medium to Strong | C-H stretch |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | C=O stretch |

| C-O (Ether) | 1150 - 1085 | Strong | C-O stretch |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretch |

| O-H (bend) | 1440 - 1395 | Medium | O-H bend |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of isopropoxyacetic acid would likely be obtained using electron ionization (EI). The molecular ion peak ([M]⁺) is expected at m/z = 118. Key predicted fragmentation patterns are outlined below:

| m/z | Proposed Fragment |

| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 75 | [M - C₃H₅]⁺ |

| 59 | [C₂H₃O₂]⁺ |

| 45 | [COOH]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of isopropoxyacetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of isopropoxyacetic acid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical range: 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like isopropoxyacetic acid, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC) is suitable.

-

Gas Chromatography (for GC-MS):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte into the heated injection port.

-

Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at 10°C/min) is used to elute the compound.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Detection: Scan a mass range of m/z 30-200 to detect the molecular ion and fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of isopropoxyacetic acid.

Caption: Workflow for the spectroscopic analysis of isopropoxyacetic acid.

References

The Untapped Potential of Isopropoxyacetic Acid in Medicinal Chemistry: A Technical Guide to Inferred Applications

For Immediate Release

Shanghai, China – December 27, 2025 – While direct medicinal applications of isopropoxyacetic acid remain largely unexplored in publicly available research, its structural characteristics as an alkoxyacetic acid suggest a promising, yet untapped, potential for drug discovery and development. This technical guide explores the inferred potential of isopropoxyacetic acid by examining the well-established biological activities of structurally analogous compounds, namely phenoxyacetic acid and other arylalkanoic acid derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel scaffolds and chemical moieties.

Introduction: The Isopropoxyacetic Acid Scaffold

Isopropoxyacetic acid is a simple alkoxyacetic acid with the chemical formula C₅H₁₀O₃. While it is commercially available and used as an intermediate in organic synthesis, its direct application in medicinal chemistry is not documented in current literature.[1][2] However, the broader class of alkoxyacetic acids, and more specifically arylalkanoic and phenoxyacetic acids, are rich sources of biologically active compounds. These related structures have been successfully developed into drugs and clinical candidates for a range of therapeutic areas. This guide will, therefore, focus on the potential applications of isopropoxyacetic acid as a building block or fragment in the design of novel therapeutics, drawing parallels from its more extensively studied chemical relatives.

Inferred Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally similar compounds, derivatives of isopropoxyacetic acid could potentially be designed to target a variety of biological pathways. The primary inferred applications lie in anti-inflammatory and metabolic diseases.

Anti-Inflammatory Applications: COX Inhibition

Arylalkanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[3][4][5][6] The acetic acid moiety is a key pharmacophoric feature for this activity. By designing derivatives where the isopropoxy group is replaced by or incorporated into larger aromatic systems, it is conceivable to develop novel COX inhibitors.

Below is a table summarizing the COX inhibitory activity of selected phenoxyacetic acid derivatives, which can serve as a benchmark for potential isopropoxyacetic acid-based analogs.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Phenoxyacetic Acid Derivative 1 | 0.12 | 0.06 | 2 |

| Phenoxyacetic Acid Derivative 2 | >100 | 1.2 | >83 |

| Mefenamic Acid (Reference) | 11.2 | 5.3 | 2.1 |

Data is hypothetical and for illustrative purposes, based on qualitative descriptions in the literature.

The general mechanism of action for these compounds involves blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inferred COX Inhibition Pathway for a potential Isopropoxyacetic Acid-based NSAID.

Experimental Protocols for Screening Isopropoxyacetic Acid Derivatives

To explore the potential medicinal chemistry applications of isopropoxyacetic acid, a systematic approach to synthesis and biological screening is necessary. The following outlines a hypothetical experimental workflow.

General Synthesis of Isopropoxyacetic Acid Derivatives

A library of isopropoxyacetic acid derivatives could be synthesized using standard organic chemistry techniques. A general synthetic route is outlined below.

Caption: General synthetic workflow for creating a library of Isopropoxyacetic Acid derivatives.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of synthesized isopropoxyacetic acid derivatives against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer containing hematin and other necessary co-factors.

-

Substrate: Arachidonic acid.

-

Procedure: a. The test compounds (dissolved in DMSO) are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated by the addition of a quenching solution (e.g., HCl). d. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Future Directions and Conclusion

The field of medicinal chemistry is in constant need of novel molecular scaffolds to address the challenges of drug resistance and to develop therapies with improved efficacy and safety profiles. While isopropoxyacetic acid itself has no established biological activities, its simple structure and the proven track record of analogous alkoxy- and arylalkanoic acids make it an intriguing starting point for new drug discovery programs.

The logical next steps for the scientific community would be to:

-

Synthesize a diverse library of isopropoxyacetic acid derivatives.

-

Screen these derivatives in a broad range of biological assays, starting with those where its analogs have shown promise (e.g., COX inhibition, PPAR modulation).

-

Conduct structure-activity relationship (SAR) studies to optimize any identified hits.

Caption: Proposed research workflow for exploring the medicinal potential of Isopropoxyacetic Acid.

References

- 1. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

Isopropoxyacetic acid as a novel building block in chemical synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxyacetic acid, a simple yet versatile carboxylic acid derivative, is emerging as a valuable building block in modern chemical synthesis. Its unique combination of a flexible ether linkage and a reactive carboxylic acid moiety offers significant potential for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of isopropoxyacetic acid, with a focus on its utility as a novel scaffold for drug discovery and development. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its adoption in the research community.

Introduction

The relentless pursuit of novel molecular entities with enhanced biological activity and improved physicochemical properties is a cornerstone of modern drug discovery. A key strategy in this endeavor is the utilization of innovative chemical building blocks that can introduce desirable structural motifs and functionalities into lead compounds. Isopropoxyacetic acid, with its characteristic isopropoxy group linked to an acetic acid backbone, presents itself as one such promising scaffold. The ether linkage provides metabolic stability and can favorably modulate lipophilicity, while the carboxylic acid handle serves as a versatile anchor for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. This guide aims to provide a detailed exploration of isopropoxyacetic acid as a valuable tool for synthetic and medicinal chemists.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of isopropoxyacetic acid is essential for its effective application in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of Isopropoxyacetic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 118.13 g/mol | --INVALID-LINK-- |

| CAS Number | 33445-07-7 | --INVALID-LINK-- |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 195.5 °C (predicted) | - |

| Melting Point | -10 °C (predicted) | - |

| Density | 1.06 g/cm³ (predicted) | - |

| pKa | ~3.5 (estimated) | - |

| LogP | 0.4 (estimated) | - |

Synthesis of Isopropoxyacetic Acid

The most direct and widely applicable method for the synthesis of isopropoxyacetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an isopropoxide salt.

Reaction Scheme

Theoretical Insights into the Reactivity of Isopropoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of isopropoxyacetic acid. While direct and extensive computational studies on this specific molecule are limited, this document synthesizes available research on alkoxyacetic acids to elucidate its structural properties, potential reaction pathways, and the computational methodologies employed in such investigations.

Molecular Structure and Electronic Properties

Isopropoxyacetic acid, a member of the alkoxyacetic acid family, possesses a flexible structure characterized by the ether linkage and the carboxylic acid functional group. Theoretical calculations, primarily using ab initio methods, provide valuable insights into its geometric and electronic landscape. The interplay between the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group governs its reactivity.

Table 1: Calculated Geometric Parameters for Isopropoxyacetic Acid

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.206 |

| C-O (hydroxyl) | 1.355 |

| O-H | 0.971 |

| C-C (backbone) | 1.521 |

| C-O (ether) | 1.423 |

| Bond Angles (degrees) | |

| O=C-O | 124.9 |

| C-O-H | 105.7 |

| C-C-O (ether) | 109.8 |

| Dihedral Angles (degrees) | |

| O=C-C-O | -179.5 |

Note: The values presented are representative and derived from computational studies on similar alkoxyacetic acids. Actual values may vary depending on the level of theory and basis set used in the calculation.

Computational Methodologies

The theoretical investigation of isopropoxyacetic acid's reactivity relies on a variety of computational chemistry techniques. These methods are crucial for understanding reaction mechanisms and predicting kinetic and thermodynamic parameters.

Experimental Protocols:

A common computational protocol for studying the reactivity of a molecule like isopropoxyacetic acid involves the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[1]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] These calculations also provide thermodynamic data like zero-point energy (ZPE).

-

Transition State Search: For a given reaction, a transition state (TS) search is conducted to locate the saddle point on the potential energy surface connecting reactants and products. Methods like the Berny algorithm are often employed.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products, an IRC calculation is performed.

-

Energy Profile Construction: Single-point energy calculations at a higher level of theory (e.g., MP2 or CCSD(T)) are often performed on the optimized geometries to obtain a more accurate energy profile of the reaction.

-

Solvation Effects: To simulate reactions in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently used.[2]

Reactivity Analysis: Decomposition Mechanisms

Theoretical studies on the gas-phase decomposition of alkoxyacetic acids, including isopropoxyacetic acid, have identified several potential reaction pathways.[3] These mechanisms involve intramolecular interactions and rearrangements, leading to various decomposition products.

A key theoretical study on the decomposition of methoxy, ethoxy, and isopropoxyacetic acids was conducted using ab initio calculations at the MP2/6-31G** level.[3] This study characterized multiple molecular mechanisms, with the most energetically favorable pathway being a stepwise process involving the formation of an α-lactone intermediate.[3]

Table 2: Calculated Activation Energies for Isopropoxyacetic Acid Decomposition Pathways

| Mechanism | Description | Activation Energy (kcal/mol) |

| Mechanism A | Nucleophilic attack by the carbonylic oxygen to form an α-lactone and isopropanol. | 43.1 |

| Mechanism B | Nucleophilic attack by the hydroxylic oxygen to form an α-lactone and isopropanol. | 51.5 |

| Mechanism C | Elimination process to yield propene and glycolic acid via β-hydrogen transfer to the hydroxylic oxygen. | 48.9 |

| Mechanism D | Elimination process to yield propene and glycolic acid via β-hydrogen transfer to the alkoxylic oxygen. | 51.1 |

| Mechanism E | Concerted fragmentation to propene, formaldehyde, water, and carbon monoxide. | 65.7 |

Source: Data adapted from a theoretical study on the decomposition of alkoxyacetic acids.[3]

The results indicate that Mechanism A is the most favorable decomposition pathway due to its lower activation energy.[3] This pathway involves a nucleophilic attack of the carbonyl oxygen on the α-carbon, leading to the formation of an α-lactone intermediate and isopropanol.[3] The α-lactone then undergoes a ring-opening process to yield formaldehyde and carbon monoxide.[3]

Influence of the Isopropoxy Group on Reactivity

The isopropoxy group influences the reactivity of the carboxylic acid moiety through a combination of inductive and resonance effects. The oxygen atom of the ether is electron-withdrawing inductively, which can increase the acidity of the carboxylic proton. However, the lone pairs on the oxygen can also participate in resonance, donating electron density towards the carbonyl group. The overall effect on reactivity depends on the specific reaction being considered.

In the context of nucleophilic acyl substitution, the reactivity of carboxylic acid derivatives is generally governed by the leaving group's ability and the electrophilicity of the carbonyl carbon.[4] While the alkoxy group in an ester is a poorer leaving group than the chloride in an acyl chloride, the electronic effects of the substituent play a crucial role in modulating the reactivity.[4]

Future Directions

While the existing theoretical studies on alkoxyacetic acids provide a solid foundation, further computational investigations specifically focused on isopropoxyacetic acid would be beneficial. Future studies could explore:

-

Aqueous Phase Reactivity: Investigating the reaction mechanisms and pKa in an aqueous environment using explicit solvent models or advanced continuum models to better represent biological conditions.

-

Reactions with Biomolecules: Modeling the interactions of isopropoxyacetic acid with biological targets, such as enzymes, to understand its potential pharmacological activity. This would involve techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.

-

Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the experimental characterization of isopropoxyacetic acid and its reaction products.

References

Methodological & Application

Application Notes and Protocols for Isopropoxyacetic Anhydride in Nucleoside Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of exocyclic amino groups of nucleosides is a critical step in oligonucleotide synthesis. The choice of the protecting group is crucial as it must be stable during the synthesis and easily removable under mild conditions to not damage the newly synthesized oligonucleotide. The isopropoxyacetyl (IPA) group, introduced using isopropoxyacetic anhydride, has been shown to be a valuable protecting group for the exoamino functions of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.[1][2] This protecting group is stable under the conditions of solid-support oligonucleotide synthesis and can be removed much more rapidly than commonly used benzoyl or isobutyryl groups.[1][2] The deprotection of the N-isopropoxyacetyl group is typically completed during the cleavage of the oligonucleotide from the solid support, streamlining the overall process.[1]

Data Presentation

Physicochemical Characteristics of N-Isopropoxyacetylated 2'-Deoxynucleosides

| Compound | Abbreviation | Yield (%) | Melting Point (°C) | UV (Methanol) λmax (nm) (ε) | 1H NMR (DMSO-d6) δ (ppm) |

| N⁶-Isopropoxyacetyl-2'-deoxyadenosine | dAIPA | 78 | 163-165 | 278 (18,500) | 10.6 (s, 1H, NH), 8.6 (s, 1H, H-2), 8.5 (s, 1H, H-8), 6.3 (t, 1H, H-1'), 5.3 (d, 1H, 3'-OH), 5.1 (t, 1H, 5'-OH), 4.4 (m, 1H, H-3'), 4.2 (s, 2H, CH₂), 3.9 (m, 1H, H-4'), 3.8 (sept, 1H, CH), 3.6 (m, 2H, H-5'), 2.8 (m, 1H, H-2'a), 2.5 (m, 1H, H-2'b), 1.2 (d, 6H, 2xCH₃) |

| N²-Isopropoxyacetyl-2'-deoxyguanosine | dGIPA | 75 | 198-201 | 268 (19,000), 258 (sh) | 11.8 (s, 1H, NH), 10.8 (s, 1H, NH), 8.1 (s, 1H, H-8), 6.1 (t, 1H, H-1'), 5.2 (d, 1H, 3'-OH), 5.0 (t, 1H, 5'-OH), 4.3 (m, 1H, H-3'), 4.1 (s, 2H, CH₂), 3.8 (m, 1H, H-4'), 3.7 (sept, 1H, CH), 3.5 (m, 2H, H-5'), 2.6 (m, 1H, H-2'a), 2.3 (m, 1H, H-2'b), 1.1 (d, 6H, 2xCH₃) |

| N⁴-Isopropoxyacetyl-2'-deoxycytidine | dCIPA | 85 | 155-157 | 262 (12,500), 298 (9,000) | 10.9 (s, 1H, NH), 8.1 (d, 1H, H-6), 7.1 (d, 1H, H-5), 6.2 (t, 1H, H-1'), 5.2 (d, 1H, 3'-OH), 5.1 (t, 1H, 5'-OH), 4.2 (m, 1H, H-3'), 4.1 (s, 2H, CH₂), 3.9 (sept, 1H, CH), 3.8 (m, 1H, H-4'), 3.6 (m, 2H, H-5'), 2.2 (m, 1H, H-2'a), 2.0 (m, 1H, H-2'b), 1.2 (d, 6H, 2xCH₃) |

Data sourced from Uznanski et al., Nucleic Acids Research, 1989, Vol. 17, No. 12.[1]

Deprotection Conditions Comparison

| Protecting Group | Deprotection Conditions | Deprotection Time |

| Isopropoxyacetyl (IPA) | Concentrated Ammonia (25% aq.) at room temperature | 1 hour |

| Benzoyl / Isobutyryl | Concentrated Ammonia (25% aq.) at room temperature | 48 hours |

Data sourced from Uznanski et al., Nucleic Acids Research, 1989, Vol. 17, No. 12.[1]

Experimental Protocols

Synthesis of Isopropoxyacetic Anhydride

This protocol involves a two-step process starting from isopropoxyacetic acid.

Step 1: Synthesis of Isopropoxyacetyl Chloride [1]

-

To oxalyl chloride (40g, 0.3 mol) containing a catalytic amount of DMF (0.2ml), add isopropoxyacetic acid (25g, 0.2 mol) dropwise with stirring over 30 minutes.

-

Leave the reaction mixture at room temperature for 1 hour.

-

Distill the isopropoxyacetyl chloride under diminished pressure.

-

Expected yield: 26.9g (93%)

-

Boiling point: 42-43°C/20 mm Hg

-

Step 2: Synthesis of Isopropoxyacetic Anhydride

A general method for the synthesis of carboxylic anhydrides from the corresponding acid chloride involves reaction with the sodium salt of the carboxylic acid or with the carboxylic acid in the presence of a base like pyridine. A specific protocol for the reaction between isopropoxyacetyl chloride and a trimethylsilyl ester of isopropoxyacetic acid has also been described.[1]

A more general and accessible laboratory method for anhydride synthesis is the dehydration of the corresponding carboxylic acid using a dehydrating agent.

General Protocol for Anhydride Synthesis via Dehydration:

-

To a round bottom flask, add isopropoxyacetic acid.

-

Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or dicyclohexylcarbodiimide (DCC). The molar ratio of acid to dehydrating agent should be optimized.

-

The reaction can be performed with or without a solvent. If a solvent is used, an inert solvent like dichloromethane or chloroform is suitable.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).

-

Upon completion, the work-up procedure will depend on the dehydrating agent used.

-

If P₂O₅ is used, the product can be isolated by distillation or filtration and subsequent purification.

-

If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. The filtrate is then concentrated and the anhydride purified, typically by distillation or chromatography.

-

Protection of 2'-Deoxynucleosides with Isopropoxyacetic Anhydride

This protocol describes the N-isopropoxyacetylation of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.[1]

-

Dry the appropriate 2'-deoxynucleoside (50 mmol) by co-evaporation with anhydrous pyridine.

-

Suspend the dry deoxynucleoside in anhydrous pyridine (80 ml).

-

Add trimethylchlorosilane (250 mmol) with stirring at room temperature. The trimethylchlorosilane temporarily protects the hydroxyl groups.

-

After 2 hours, add isopropoxyacetic anhydride (75 mmol) and continue stirring for an additional 2 hours.

-

Filter off the sediment of pyridinium hydrochloride and wash it with benzene (20 ml).

-

Combine the filtrates and evaporate to approximately 40 ml.

-

Add 1,4-dioxane (50 ml) and water (30 ml) with stirring.

-

Continue stirring for 2 hours for dCIPA and dGIPA, or 12 hours for dAIPA. This step removes the temporary silyl protecting groups.

-

Evaporate the reaction mixture to a heavy oil.

-

Purify the crude product by flash column chromatography on Silica gel using a gradient of methanol in chloroform (0% to 10% v/v) as the eluting system.

-

Collect the desired fractions, evaporate to dryness, and crystallize from the appropriate solvent.[1]

Deprotection of N-Isopropoxyacetylated Nucleosides

The removal of the isopropoxyacetyl group is significantly faster than with standard protecting groups.

-

Treat the N-isopropoxyacetylated oligonucleotide with concentrated aqueous ammonia (25%) at room temperature.

-

The deprotection is complete within one hour.[1] This is often performed concurrently with the cleavage of the oligonucleotide from the solid support.

Mandatory Visualization

Caption: Experimental workflow for the use of isopropoxyacetic anhydride in nucleoside protection.

Caption: Chemical reaction for the protection of a nucleoside's exocyclic amino group.

References

Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis Using Isopropoxyacetyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, including therapeutics, diagnostics, and research. The efficiency and fidelity of this process are critically dependent on the protecting groups used for the exocyclic amino functions of the nucleobases. Traditional protecting groups, such as benzoyl (Bz) for deoxyadenosine (dA) and deoxycytidine (dC), and isobutyryl (iBu) for deoxyguanosine (dG), require harsh and prolonged deprotection conditions, typically involving extended treatment with concentrated ammonium hydroxide at elevated temperatures.

This application note details the use of isopropoxyacetyl (IPA) as a labile protecting group for the exocyclic amines of dA, dC, and dG in solid-phase oligonucleotide synthesis. The key advantage of IPA groups is their remarkable lability under basic conditions, allowing for significantly faster and milder deprotection. In fact, the removal of IPA groups is so rapid that it can be completed concurrently with the cleavage of the oligonucleotide from the solid support, streamlining the entire post-synthesis workflow.[1][2] This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to harsh chemicals, potentially reducing the formation of side products and improving the overall purity of the final product.

These notes provide a comprehensive overview, including comparative data on deprotection times, detailed experimental protocols for the synthesis of isopropoxyacetyl-protected phosphoramidites and their use in solid-phase synthesis, and visual workflows to guide researchers in adopting this efficient methodology.

Data Presentation

The primary advantage of employing isopropoxyacetyl protecting groups lies in the significant reduction of deprotection time compared to standard protecting groups. The following table summarizes the deprotection times for various protecting groups under different amine treatments.

| Protecting Group | Base | Deprotection Conditions | Time (minutes) |

| Isopropoxyacetyl (IPA) | A, C, G | Gaseous Ammonia (25°C) | < 35 |

| Isopropoxyacetyl (IPA) | A, C, G | Gaseous Methylamine (25°C) | < 2 |

| Benzoyl (Bz) | A, C | Gaseous Ammonia (25°C) | > 600 |

| Benzoyl (Bz) | A, C | Gaseous Methylamine (25°C) | 15 |

| Isobutyryl (iBu) | G | Gaseous Ammonia (25°C) | > 600 |

| Isobutyryl (iBu) | G | Gaseous Methylamine (25°C) | 60 |

| (tert-butyl)phenoxyacetyl (BPA) | A, C, G | Gaseous Ammonia (25°C) | 35 |

| (tert-butyl)phenoxyacetyl (BPA) | A, C, G | Gaseous Methylamine (25°C) | 2 |

Table 1: Comparison of Deprotection Times for Various Nucleobase Protecting Groups. Data sourced from a study on the rapid deprotection of oligodeoxyribonucleotides using gaseous amines.[1][3] The isopropoxyacetyl (IPA) group shows complete and rapid removal under both ammonia and methylamine gas, significantly outperforming traditional benzoyl and isobutyryl groups.

Experimental Protocols

Protocol 1: Synthesis of N-Isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidites

This protocol describes a general method for the synthesis of isopropoxyacetyl-protected phosphoramidites for dA, dG, and dC.

Materials:

-

5'-O-DMT-2'-deoxynucleoside (dA, dG, or dC)

-

Isopropoxyacetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Silica gel for column chromatography

Procedure:

-

N-Acylation with Isopropoxyacetic Anhydride: a. Dissolve the 5'-O-DMT-2'-deoxynucleoside in anhydrous pyridine. b. Add a 1.5-fold molar excess of isopropoxyacetic anhydride to the solution. c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). d. Quench the reaction by adding a small amount of water. e. Evaporate the solvent under reduced pressure. f. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness. h. Purify the N-isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside by silica gel column chromatography.

-

Phosphitylation: a. Co-evaporate the purified N-isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside with anhydrous acetonitrile and then dry under high vacuum. b. Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere. c. Add N,N-diisopropylethylamine (DIPEA) to the solution. d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution. e. Stir the reaction at room temperature for 1-2 hours (monitor by TLC). f. Quench the reaction with methanol. g. Purify the crude phosphoramidite by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to yield the final product.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the automated solid-phase synthesis cycle using the prepared N-isopropoxyacetyl-protected phosphoramidites. Standard phosphoramidite chemistry is employed.

Reagents for Automated Synthesizer:

-

N-Isopropoxyacetyl-protected deoxyadenosine, deoxyguanosine, and deoxycytidine phosphoramidites, and standard thymidine phosphoramidite (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).

-

Deblocking solution (3% trichloroacetic acid in dichloromethane).

-

Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (N-methylimidazole/THF).

-

Oxidizing solution (iodine in THF/water/pyridine).

-

Anhydrous acetonitrile for washing.

Automated Synthesis Cycle:

| Step | Reagent/Action | Typical Time | Purpose |

| 1. Deblocking | 3% TCA in DCM | 60-90 sec | Removal of the 5'-DMT protecting group. |

| 2. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of deblocking solution and liberated DMT cation. |

| 3. Coupling | Phosphoramidite + Activator | 30-180 sec | Formation of the phosphite triester linkage. |

| 4. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of excess phosphoramidite and activator. |

| 5. Capping | Capping A + Capping B | 30-45 sec | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |

| 6. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of capping reagents. |

| 7. Oxidation | Iodine Solution | 30-45 sec | Oxidation of the phosphite triester to the more stable phosphate triester. |

| 8. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of oxidizing solution. |

Table 2: Typical Automated Solid-Phase Oligonucleotide Synthesis Cycle Parameters.

Note: Coupling times may need to be optimized depending on the specific sequence and the performance of the synthesizer. A stepwise coupling efficiency of >99% is desirable for the synthesis of high-quality oligonucleotides.

Protocol 3: Cleavage and Deprotection

This protocol describes the rapid cleavage of the oligonucleotide from the solid support and the simultaneous deprotection of the isopropoxyacetyl groups.

Reagents:

-

Concentrated ammonium hydroxide (28-30%).

Procedure:

-